molecular formula C7H13NO2S B7810358 Bicyclo[2.2.1]heptane-2-sulfonamide CAS No. 7167-09-1

Bicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B7810358
CAS No.: 7167-09-1
M. Wt: 175.25 g/mol
InChI Key: JACBAHDRSTWZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptane-2-sulfonamide is a bicyclic sulfonamide characterized by a norbornane framework (bicyclo[2.2.1]heptane) with a sulfonamide group (-SO₂NH₂) at the 2-position. This structure imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and drug discovery. Key attributes include:

  • Molecular formula: C₇H₁₁NO₂S (base structure; derivatives may vary).
  • CAS registry: 7167-08-0 (unsubstituted form) and 7167-17-1 (3-methyl derivative) .

The compound’s rigid bicyclic framework enhances metabolic stability and target binding specificity, particularly in enzyme inhibition (e.g., Cathepsin C) and receptor modulation (e.g., CXCR2 antagonists) .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACBAHDRSTWZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664042
Record name Bicyclo[2.2.1]heptane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7167-09-1
Record name Bicyclo[2.2.1]heptane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-2-sulfonamide typically involves a series of reactions starting from readily available precursors. One common method is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functionalization steps to introduce the sulfonamide group. For example, a Diels-Alder reaction between a diene and a dienophile can be catalyzed by a Lewis acid to form the bicyclic structure . Subsequent sulfonation and amination steps yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by efficient purification processes. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitutions , enabling derivatization:

  • N-Alkylation : Reacting with alkyl halides (e.g., CH₃I) in the presence of base yields N-alkylated derivatives (e.g., N-methyl variants).

  • Acylation : Treatment with acetyl chloride introduces acetyl groups at the sulfonamide nitrogen.

Table 2: Substitution Reactions

Reaction TypeReagentsProductApplicationReference
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylbicyclo[2.2.1]heptane-2-sulfonamideMedicinal chemistry intermediates
AcylationAcetyl chloride, pyridineN-Acetyl derivativesEnhanced bioavailability

Functional Group Transformations

The sulfonamide moiety undergoes oxidation and reduction under controlled conditions:

  • Oxidation : Hydrogen peroxide (H₂O₂) or other strong oxidants convert the sulfonamide to a sulfonic acid (-SO₃H).

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether (-S-R).

Cycloaddition and Ring-Opening Reactions

The bicyclic framework’s strain enables participation in formal [4+2] cycloadditions :

  • Nitroolefin Cycloaddition : Reacting with β-alkylnitroolefins catalyzed by chiral amines yields tricyclic derivatives with high enantioselectivity (up to 99% ee) .

Table 3: Cycloaddition Examples

SubstrateCatalystProductdree (%)Reference
β-AlkylnitroolefinChiral tertiary amineTricyclic bicyclo[2.2.1]heptane20:199

Biological Interaction Mechanisms

In medicinal applications, the compound’s sulfonamide group and bicyclic rigidity facilitate target binding:

  • Enzyme Inhibition : Acts as a competitive inhibitor of prostaglandin D₂ (PGD₂) receptors (IC₅₀ < 50 nM), suppressing allergic inflammation .

  • Hydrogen Bonding : The -SO₂NH₂ group forms critical hydrogen bonds with active-site residues of dipeptidyl peptidase-4 (DPP-4), enhancing inhibitory potency .

Comparative Reactivity

Table 4: Reactivity vs. Analogous Compounds

CompoundKey FeatureReactivity Difference
Bicyclo[3.2.1]octane-sulfonamideLarger ring systemReduced steric hindrance in substitution
2-Azabicyclo[2.2.1]heptaneNitrogen in ringEnhanced participation in cycloadditions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in the field of cancer research. Studies have demonstrated its potential antiproliferative activity against various cancer cell lines, including human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cells. In vitro assays indicated that certain derivatives of bicyclo[2.2.1]heptane-2-sulfonamide significantly reduced cell viability compared to nonmalignant cells, suggesting a selective cytotoxic effect on cancer cells .

Mechanism of Action

The mechanism underlying its anticancer properties involves the inhibition of cellular processes essential for tumor growth. The sulfonamide group is believed to play a critical role in interacting with specific molecular targets within cancer cells, leading to apoptosis and reduced proliferation rates.

Materials Science

Development of New Materials

The structural characteristics of this compound make it an attractive candidate for the development of advanced materials. Its unique mechanical and chemical properties allow for potential applications in creating polymers and polymer additives that exhibit enhanced durability and performance under various conditions .

Applications in Coatings and Adhesives

Research indicates that incorporating bicyclic structures into polymer matrices can improve adhesion properties and thermal stability, making them suitable for use in coatings and adhesives . This is particularly valuable in industries requiring high-performance materials.

Biological Applications

Antibacterial Properties

In addition to its anticancer activity, this compound has been explored for its antibacterial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of this compound typically involves the aza-Diels–Alder reaction followed by treatment with sulfonyl chlorides to form the sulfonamide group. This method allows for the introduction of various substituents, potentially enhancing biological activity and material properties .

Case Study: Chiral Sulfonamides

A series of chiral sulfonamides derived from bicyclo[2.2.1]heptane have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. The results indicated that specific structural modifications could lead to improved bioavailability and anticancer efficacy compared to traditional sulfonamides .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist for certain chemokine receptors, such as CXCR2, by binding to the receptor and inhibiting its activity . This interaction can disrupt signaling pathways involved in cancer metastasis and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Compound Bicyclic Framework Key Functional Groups Reactivity Profile
Bicyclo[2.2.1]heptane-2-sulfonamide [2.2.1] Sulfonamide (-SO₂NH₂) Forms five-membered cyclic products in Pd-catalyzed reactions (e.g., 6a in ) .
Bicyclo[2.2.2]octane derivatives [2.2.2] Varied (e.g., sulfonylurea) Preferentially forms six-membered cyclic compounds under similar catalytic conditions .
Bicyclo[3.2.1]octane derivatives [3.2.1] SGLT2 inhibitors (e.g., ZA201203486) Exhibits higher selectivity for sodium-glucose transport proteins .
  • Reactivity : The smaller [2.2.1] framework imposes greater steric hindrance, limiting product diversity in cycloaddition reactions compared to [2.2.2] systems. For example, Pd-catalyzed reactions with bicyclo[2.2.1]heptadiene yield only five-membered rings, whereas bicyclo[2.2.2]octadiene forms six-membered products .
  • Synthesis: Bicyclo[2.2.1]heptane sulfonamides require high-temperature Diels-Alder reactions (180–260°C) for cycloaddition with alkynylsilanes, reflecting lower inherent reactivity of the norbornene system .

Pharmacological and Therapeutic Comparisons

Compound Therapeutic Application Mechanism/Target Key Findings
This compound Analgesics, CNS stimulants Unspecified CNS receptors Stimulates wakefulness and pain relief in preclinical models .
Bicyclo[2.2.1]heptane sulfonylureas Antidiabetic agents Pancreatic β-cell Kₐₜₚ channels Reduces blood glucose levels via insulin secretion (e.g., nortricyclyamine derivatives) .
Bicyclo[3.1.0]hexane derivatives GlyT1 inhibitors (Boehringer Ingelheim) Glycine transporter 1 Modulates glutamate signaling for psychiatric disorders .
Bicyclo[3.3.0]octane derivatives Orexin receptor antagonists (Actelion) OX₁R/OX₂R Treats insomnia by blocking orexin-induced arousal .
  • Target Selectivity : Bicyclo[2.2.1]heptane sulfonamides are uniquely associated with Cathepsin C inhibition (respiratory diseases) and CXCR2 antagonism (anti-cancer metastasis) . In contrast, [3.2.1] systems target SGLT2 (diabetes), and [3.1.0] frameworks inhibit GlyT1 (neurological disorders) .
  • Clinical Relevance : While [2.2.1] derivatives are primarily in preclinical stages, [3.3.0] orexin antagonists (e.g., Actelion’s ZA201001434) have advanced to clinical trials .

Physicochemical and Commercial Comparisons

Property This compound Bicyclo[2.2.2]octane Building Blocks Bicyclo[3.2.1]octane Derivatives
Molecular Weight ~366.87 (3-methyl derivative) Variable (e.g., PB123556: 16545-68-9) ~400–500 (e.g., ZA201203486)
LogP (XlogP3) 3.2 (calculated) 2.8–4.1 (varies by substitution) 2.5–3.5
Commercial Availability R&D-only (limited suppliers) Widely available (e.g., PharmaBlock) Specialty suppliers (e.g., Pfizer)
  • Synthetic Feasibility : Fluorinated [2.2.1] derivatives (e.g., 4-fluoro-4-methylbenzenesulfonate) achieve 90% yields in optimized routes, highlighting functionalization ease .

Biological Activity

Bicyclo[2.2.1]heptane-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a bicyclic structure that contributes to its unique biological properties. The compound can be synthesized through various methods, including sulfonation reactions involving bicyclic precursors.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as a prostaglandin D2 (PGD2) receptor antagonist and its potential applications in treating allergic conditions and cancer metastasis.

Antiallergic Activity

Research indicates that derivatives of this compound exhibit potent antagonistic effects on PGD2 receptors, which are implicated in allergic inflammatory responses. For instance, compounds derived from this scaffold have shown IC50 values below 50 nM in receptor binding assays, demonstrating strong inhibitory effects on PGD2-mediated pathways involved in conditions such as asthma and allergic rhinitis .

Table 1: Biological Activity of this compound Derivatives

CompoundTarget ReceptorIC50 (nM)Effectiveness
Compound 45PGD2 receptor<50Antiallergic
Compound 2eCXCR2 receptor48Anticancer

Case Study 1: Antiallergic Effects

In a study evaluating the effects of this compound derivatives on allergic responses, researchers found that these compounds significantly reduced eosinophil infiltration in animal models of allergic rhinitis and asthma . This suggests a promising therapeutic potential for managing allergic conditions.

Case Study 2: Anticancer Properties

Another notable study focused on the anticancer properties of derivatives containing the bicyclo[2.2.1]heptane structure, particularly compound 2e, which demonstrated effective inhibition of pancreatic cancer cell migration in vitro . The compound showed no cytotoxicity at effective concentrations, indicating a favorable safety profile for further development.

The mechanisms underlying the biological activities of this compound involve its interaction with specific receptors:

  • PGD2 Receptor Antagonism : The sulfonamide group enhances binding affinity to PGD2 receptors, leading to decreased inflammatory responses associated with allergies.
  • CXCR2 Antagonism : Compounds like 2e exhibit selective antagonism against CXCR2, which is involved in cancer metastasis, thus highlighting their potential as anticancer agents .

Pharmacokinetics and Stability

Pharmacokinetic studies have indicated that certain derivatives possess excellent stability in simulated physiological conditions, which is crucial for their efficacy as therapeutic agents . For example, compound 2e showed high stability in simulated intestinal fluid and plasma but was less stable in liver microsomes, suggesting areas for optimization in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.